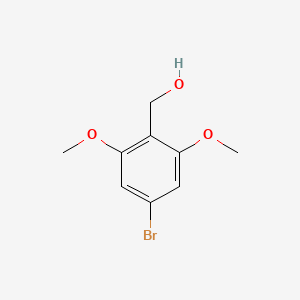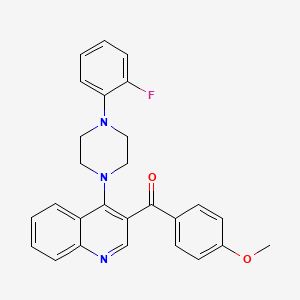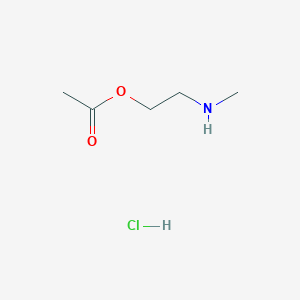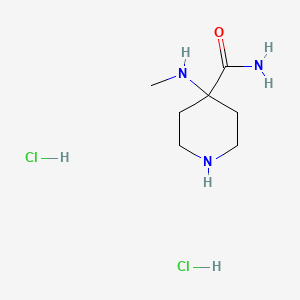![molecular formula C11H9FN2O2 B2407894 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde CAS No. 551921-62-1](/img/structure/B2407894.png)
1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde is an organic compound with a unique structure that combines a fluorobenzyl group, an imidazole ring, and an aldehyde functional group
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde” are currently unknown. The compound belongs to the class of imidazole derivatives, which are known to interact with a variety of biological targets . .
Mode of Action
Generally, imidazole derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The exact mechanism would depend on the specific target of the compound.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological pathways, depending on their specific targets . Without knowledge of the specific targets of this compound, it is challenging to predict the exact biochemical pathways it might affect.
Result of Action
The molecular and cellular effects of “this compound” are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Given the diversity of biological activities exhibited by imidazole derivatives, this compound could potentially have a wide range of effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These reactions suggest that the compound may interact with various enzymes, proteins, and other biomolecules in the body.
Molecular Mechanism
It is anticipated that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with imidazole-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products:
Oxidation: 1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carboxylic acid
Reduction: 1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
1-[(4-Fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-[(4-chlorobenzyl)oxy]-1H-imidazole-2-carbaldehyde
- 1-[(4-bromobenzyl)oxy]-1H-imidazole-2-carbaldehyde
- 1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde
Comparison: 1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chlorinated, brominated, or methylated analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methoxy]imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-3-1-9(2-4-10)8-16-14-6-5-13-11(14)7-15/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCYUJRLJGWFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C=CN=C2C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-cyclopropyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2407817.png)
![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)


![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-ethylindoline-2-carboxamide](/img/structure/B2407824.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)
![5-[(2-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2407828.png)
![(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine](/img/structure/B2407830.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)

